molecular formula C16H11ClN2O3 B5719513 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 425395-95-5

2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B5719513
CAS No.: 425395-95-5
M. Wt: 314.72 g/mol
InChI Key: ZYBCFUUSUIUGOA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group attached to an acetamide moiety, which is further connected to an isoindoline-1,3-dione structure. The presence of these functional groups contributes to its reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and phthalimide.

    Formation of Intermediate: The reaction between 4-chlorobenzoyl chloride and phthalimide in the presence of a base such as triethylamine forms an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain a high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the chlorophenyl group and the isoindoline-1,3-dione moiety contributes to its unique chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-11-7-5-10(6-8-11)9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCFUUSUIUGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162903
Record name 4-Chloro-N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425395-95-5
Record name 4-Chloro-N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425395-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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